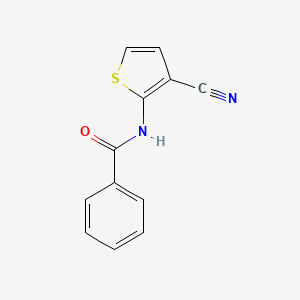

![molecular formula C18H15ClN2OS B5552488 2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)

2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4(3H)-quinazolinone derivatives, including compounds similar to "2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone," typically involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with various chloroformates, leading to a series of N- and S-alkylated derivatives. These compounds can undergo further modifications through ammonolysis, yielding products with diverse chemical structures depending on the substrates and reaction conditions used. Such synthesis routes highlight the versatility and reactivity of the quinazolinone core structure in forming complex derivatives with potentially valuable biological and chemical properties (Nawrocka, 2009).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including "2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone," is characterized by the presence of a quinazolinone core with various substituents that influence the compound's physical and chemical properties. Advanced techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) are employed to elucidate these compounds' molecular structures, providing insights into their potential chemical behavior and interaction mechanisms. The detailed structural analysis is essential for understanding the compound's reactivity and stability, facilitating further modifications and applications in various scientific fields (Nawrocka, 2009).

Chemical Reactions and Properties

Quinazolinone derivatives undergo a range of chemical reactions, including cyclocondensation and oxidative dehydrogenation, to form a variety of 4(3H)-quinazolinones. These reactions are often catalyzed by acids or other catalysts, highlighting the reactive nature of the quinazolinone nucleus. The chemical properties of these compounds, such as reactivity towards electrophiles and nucleophiles, play a significant role in their synthesis and potential applications. The ability to form stable derivatives with diverse chemical functionalities is a key aspect of quinazolinone chemistry, enabling the exploration of their use in various scientific and industrial applications (Cheng et al., 2013).

Physical Properties Analysis

The physical properties of "2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone" and related compounds, such as melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and can affect its stability, reactivity, and suitability for various applications. The analysis of physical properties is essential for the development of quinazolinone derivatives for specific purposes, including material science, pharmaceuticals, and chemical synthesis (Párkányi & Schmidt, 2000).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives are defined by their reactivity, stability, and interaction with other molecules. These properties are crucial for exploring the compound's potential uses in chemical synthesis, biological applications, and material science. The chemical behavior of quinazolinone derivatives, including "2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone," is a key area of research, with studies focusing on their reactions, potential as catalysts, and ability to form complex structures with specific functionalities (Cheng et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Biological Potential

Synthesis Techniques : Innovative methods for synthesizing quinazolinone derivatives have been developed, highlighting the versatility of these compounds. For instance, a one-pot synthesis approach from anthranilamides and aldehydes via p-toluenesulfonic acid catalyzed cyclocondensation followed by oxidative dehydrogenation has been described, showcasing the efficiency of creating quinazolinone derivatives (Cheng et al., 2013).

Biological Activity : Quinazolinone derivatives exhibit a wide range of biological activities. Studies have synthesized new quinazolinone compounds and evaluated them for activities such as anti-inflammatory, antimicrobial, and analgesic effects. For example, certain quinazolinone derivatives have shown significant analgesic activity in preclinical models, indicating their potential as pain management agents (Osarumwense Peter Osarodion, 2023). Additionally, the synthesis of biologically active 4(3H)-quinazolinones from 2,3-pyridine dicarboxylic anhydride has been reported, further emphasizing the compound's potential in drug development (Ammar et al., 2011).

Anticancer and Cytotoxic Effects : Quinazolinone-thiazol hybrids have been prepared and evaluated for their cytotoxic effects on various cell lines, demonstrating significant potential against cancer cells. Some compounds have shown high cytotoxic activities against PC3, MCF-7, and HT-29 cell lines, highlighting the quinazolinone derivatives' potential in cancer therapy (Hosseinzadeh et al., 2017).

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-3-cyclopropylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c19-15-7-3-1-5-12(15)11-23-18-20-16-8-4-2-6-14(16)17(22)21(18)13-9-10-13/h1-8,13H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCJSPOCFVYJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chlorobenzyl)sulfanyl]-3-cyclopropylquinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)

![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)